15-oxo-11Z,13E-eicosadienoic acid, also known as 15-oxoicosa-11,13-dienoic acid, is a polyunsaturated fatty acid characterized by a ketone functional group at the 15th carbon position. This compound is significant in various biochemical and industrial applications due to its role in cellular signaling and inflammation processes. It is classified as an oxo fatty acid, which are derivatives of fatty acids that contain one or more ketone groups.
This compound can be sourced from various biological processes and is synthesized through specific chemical reactions. It belongs to the class of eicosanoids, which are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (11Z,13E)-15-oxoicosa-11,13-dienoic acid, with the chemical formula and a molecular weight of approximately 322.48 g/mol .
The synthesis of 15-oxo-11Z,13E-eicosadienoic acid typically involves the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This oxidation can be performed using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled laboratory conditions to ensure the selective formation of the oxo group at the 15th position .
The molecular structure of 15-oxo-11Z,13E-eicosadienoic acid features a long carbon chain with two double bonds located at positions 11 and 13, along with a ketone group at position 15. The structural formula can be represented as follows:
15-oxo-11Z,13E-eicosadienoic acid participates in several chemical reactions:
Common reagents used include:
The mechanism of action for 15-oxo-11Z,13E-eicosadienoic acid primarily involves its interaction with enzymes and receptors in biological systems. Notably, it inhibits the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes—potent mediators of inflammation. By inhibiting this enzyme, the compound can effectively reduce inflammatory responses in cellular systems.
15-oxo-11Z,13E-eicosadienoic acid is typically found in solid form with high purity (>95%). It is sensitive to storage conditions and should be kept in ultra-freezer environments to maintain stability .
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
15-oxo-11Z,13E-eicosadienoic acid has several scientific applications:
15-Eicosadienoic acid (15-EDE; 15-oxo-11Z,13E-icosadienoic acid) originates from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), predominantly arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). This process involves stereospecific dioxygenation at carbon 15, forming the hydroperoxy intermediate 15-hydroperoxyeicosatetraenoic acid (15-HpETE). Subsequent dehydrogenase activity reduces 15-HpETE to 15-hydroxyicosatetraenoic acid (15-HETE), which undergoes further oxidation to yield the keto derivative 15-EDE. Linoleic acid (9Z,12Z-octadecadienoic acid) serves as an alternative precursor in some tissues, where 15-lipoxygenase-1 generates 13-hydroperoxyoctadecadienoic acid (13-HpODE), metabolized to 13-oxo-octadecadienoic acid—a structural analog sharing biochemical properties with 15-EDE [2] [7] [10].
The stereochemical configuration (15S) of 15-HpETE is critical for downstream conversion to bioactive 15-EDE. This specificity ensures recognition by dehydrogenase enzymes, including members of the hydroxysteroid dehydrogenase (HSD) family or aldo-keto reductases (AKR), which catalyze the NAD⁺-dependent oxidation of the 15-hydroxyl group to a ketone [10]. The α,β-unsaturated carbonyl system within 15-EDE (between C11-C13) confers electrophilic properties, enabling Michael addition reactions with cellular nucleophiles (e.g., glutathione or cysteine residues in proteins), thereby modulating signaling pathways.
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases essential for initiating 15-EDE biosynthesis. In humans, two 15-LOX isoforms dominate this process:
Table 1: Human Lipoxygenases Involved in 15-EDE Biosynthesis
| Gene | Protein | Primary Substrate(s) | Tissue Expression | Positional Specificity |
|---|---|---|---|---|
| ALOX15 | 15-LOX-1 | Arachidonic acid, DHA | Macrophages, eosinophils | 12-S/15-S-HpETE |
| ALOX15B | 15-LOX-2 | Arachidonic acid, DHA | Prostate, lung, skin | 15-S-HpETE |
Cytochrome P450 (CYP) enzymes contribute indirectly to 15-EDE formation via ω-3 oxidation of arachidonic acid, generating epoxyeicosatrienoic acids (EETs) or 20-hydroxyeicosatetraenoic acid (20-HETE). These metabolites may undergo further oxidation by LOXs, though evidence for direct CYP involvement in 15-EDE synthesis remains limited. Dehydrogenases such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) or retinol dehydrogenase 16 (RDH16) catalyze the final oxidation step from 15-HETE to 15-EDE [10].
The biosynthesis of 15-EDE is spatially regulated across cellular compartments:
Table 2: Subcellular Compartmentalization of 15-EDE Biosynthesis
| Organelle | Function | Key Enzymes/Processes |
|---|---|---|
| Cytoplasm | Initial oxidation of arachidonic acid | 15-LOX-1/2 translocation, 15-HpETE formation |
| Endoplasmic Reticulum | Substrate release, dehydrogenation | cPLA₂, 15-PGDH, RDH16 |
| Nuclear Envelope | LOX binding and activity | 15-LOX-1 interaction with PC membranes |
Membrane compartmentalization ensures substrate channeling and limits non-enzymatic oxidation. The ER’s extensive surface area (~50% of total cellular membrane) supports efficient metabolite transfer between enzymes [3]. Vesicular transport may shuttle intermediates between compartments, though 15-EDE itself likely diffuses passively due to its hydrophobicity.
15-EDE intersects with prostaglandin (PG) and leukotriene (LT) pathways through shared substrates and reciprocal regulation:
This crosstalk positions 15-EDE as a modulator of eicosanoid networks, influencing immune responses, vascular tone, and metabolic homeostasis. Its electrophilic nature enables covalent modification of signaling proteins (e.g., IκB kinase or Keap1), further expanding its regulatory scope beyond receptor-mediated pathways.
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